molecular formula C14H19IN2O3S B5277308 1-ethylsulfonyl-N-(3-iodophenyl)piperidine-3-carboxamide

1-ethylsulfonyl-N-(3-iodophenyl)piperidine-3-carboxamide

Cat. No.: B5277308
M. Wt: 422.28 g/mol
InChI Key: FDQACVUXWOZJEO-UHFFFAOYSA-N
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Description

1-ethylsulfonyl-N-(3-iodophenyl)piperidine-3-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities

Preparation Methods

The synthesis of 1-ethylsulfonyl-N-(3-iodophenyl)piperidine-3-carboxamide involves several stepsThe reaction conditions typically involve the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-ethylsulfonyl-N-(3-iodophenyl)piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-ethylsulfonyl-N-(3-iodophenyl)piperidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including its effects on various biological pathways.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products.

Mechanism of Action

The mechanism of action of 1-ethylsulfonyl-N-(3-iodophenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

1-ethylsulfonyl-N-(3-iodophenyl)piperidine-3-carboxamide can be compared with other piperidine derivatives, such as:

  • 1-ethylsulfonyl-N-(4-iodophenyl)piperidine-3-carboxamide
  • 1-ethylsulfonyl-N-(3-isopropoxyphenyl)piperidine-3-carboxamide

These compounds share similar structural features but may exhibit different biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .

Properties

IUPAC Name

1-ethylsulfonyl-N-(3-iodophenyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19IN2O3S/c1-2-21(19,20)17-8-4-5-11(10-17)14(18)16-13-7-3-6-12(15)9-13/h3,6-7,9,11H,2,4-5,8,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDQACVUXWOZJEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC(=CC=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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